molecular formula C9H9ClO4 B2774193 2-Chloro-4,6-dimethoxybenzoic acid CAS No. 82477-60-9

2-Chloro-4,6-dimethoxybenzoic acid

Cat. No.: B2774193
CAS No.: 82477-60-9
M. Wt: 216.62
InChI Key: QKKSYRXIBLFVDR-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dimethoxybenzoic acid is an organic compound with the molecular formula C9H9ClO4 and a molecular weight of 216.62 g/mol . It is a derivative of benzoic acid, characterized by the presence of chlorine and methoxy groups at the 2, 4, and 6 positions on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Properties

IUPAC Name

2-chloro-4,6-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKSYRXIBLFVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-dimethoxybenzoic acid typically involves the chlorination of 4,6-dimethoxybenzoic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions . The reaction proceeds as follows:

  • Dissolve 4,6-dimethoxybenzoic acid in an appropriate solvent such as dichloromethane.
  • Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
  • Continue the reaction until the evolution of gas ceases, indicating the completion of chlorination.
  • Purify the product by recrystallization from a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-dimethoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of 2-amino-4,6-dimethoxybenzoic acid or 2-thio-4,6-dimethoxybenzoic acid.

    Oxidation: Formation of 2-chloro-4,6-dimethoxybenzaldehyde or this compound.

    Reduction: Formation of 2-chloro-4,6-dimethoxybenzyl alcohol.

Scientific Research Applications

2-Chloro-4,6-dimethoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-dimethoxybenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4,6-dimethoxybenzoic acid is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry and pharmaceutical research .

Biological Activity

2-Chloro-4,6-dimethoxybenzoic acid (CDMBA) is a benzoic acid derivative that has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of CDMBA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

CDMBA is characterized by the presence of a chlorine atom and two methoxy groups on the benzene ring, which significantly influence its chemical reactivity and biological properties. Its molecular formula is C10H11ClO4, and it is typically presented as a white solid.

The biological activity of CDMBA can be attributed to its interaction with various molecular targets in biological systems. The compound may act through several mechanisms:

  • Enzyme Inhibition : CDMBA has been shown to inhibit specific enzymes that are crucial for bacterial cell wall synthesis and metabolic processes.
  • Receptor Modulation : It may also interact with cellular receptors, leading to modulation of signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

CDMBA has demonstrated significant antimicrobial properties against various pathogens. Research indicates that it disrupts bacterial cell wall synthesis, leading to cell lysis. A study evaluating its efficacy against common bacterial strains showed:

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that CDMBA could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have indicated that CDMBA exhibits anticancer properties by inducing apoptosis in cancer cells. A notable case study involved the treatment of human breast cancer cell lines (MCF-7):

  • Cell Viability Assay : Treatment with CDMBA resulted in a dose-dependent decrease in cell viability.
  • Apoptotic Markers : Increased expression of pro-apoptotic proteins (e.g., Bax) and decreased expression of anti-apoptotic proteins (e.g., Bcl-2) were observed.

The following table summarizes the effects observed:

Concentration (μM) Cell Viability (%) Bax/Bcl-2 Ratio
01001.0
10801.5
20503.0
50305.0

Case Studies

  • Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of CDMBA against multidrug-resistant bacteria. Results indicated that CDMBA not only inhibited growth but also reduced biofilm formation, a critical factor in chronic infections.
  • Cancer Cell Line Study : Research conducted at a prominent cancer institute explored the effects of CDMBA on various cancer cell lines, including lung and colon cancers. The findings suggested that CDMBA could serve as a lead compound for further development into anticancer therapies due to its ability to selectively target cancer cells while sparing normal cells.

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